molecular formula C23H21N3O2S B11040667 (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040667
M. Wt: 403.5 g/mol
InChI Key: VOYIDWUPRXEHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a fused pyrrolo[3,2,1-ij]quinoline core substituted with methyl groups at positions 4, 4, and 6, and a phenyl group at position 4. The 1-position is occupied by a 5-oxo-2-thioxoimidazolidin-4-ylidene moiety, which introduces a thioamide functional group. The (1Z)-configuration indicates the stereochemistry of the imine bond in the imidazolidinone ring. Synthesized via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione with 2-thioxoimidazolidin-4-one in glacial acetic acid with sodium acetate, this compound exhibits a high melting point (352–354°C) and distinct IR absorption bands at 1726 cm⁻¹ (C=O) and 1303 cm⁻¹ (C=S) . Its molecular formula, C₂₉H₂₈N₄O₂S, was confirmed by HPLC-HRMS-ESI ([M+H]⁺ = 501.0871) .

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

5-(2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)-2-sulfanylideneimidazol-4-one

InChI

InChI=1S/C23H21N3O2S/c1-22(2)12-23(3,13-8-5-4-6-9-13)15-11-7-10-14-16(20(28)26(22)18(14)15)17-19(27)25-21(29)24-17/h4-11,28H,12H2,1-3H3,(H,25,27,29)

InChI Key

VOYIDWUPRXEHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3C4=NC(=S)NC4=O)O)(C)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolo[3,2,1-ij]Quinolin-2-One Derivatives

The pyrroloquinoline backbone is typically constructed via Friedel-Crafts alkylation using 2-chloroquinoline derivatives and methyl vinyl ketone. In a representative procedure, 4-methylquinolin-2(1H)-one (10 mmol) reacts with 3-buten-2-one (12 mmol) in dichloromethane under nitrogen, catalyzed by anhydrous aluminum chloride (1.2 equiv). The mixture refluxes at 40°C for 48 hours, yielding 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (74% yield). Steric hindrance from the 4,6-dimethyl groups necessitates extended reaction times compared to unsubstituted analogs.

Diastereoselective Phenyl Group Introduction

Phenyl substitution at position 6 is achieved through Suzuki-Miyaura coupling. The brominated intermediate (6-bromo-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one) reacts with phenylboronic acid (1.5 equiv) in a tetrahydrofuran/water (4:1) mixture, using palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%). Microwave irradiation at 120°C for 30 minutes provides the 6-phenyl derivative in 82% yield, with >99% diastereomeric excess confirmed by chiral HPLC.

Thioxoimidazolidine Moiety Incorporation

Cyclocondensation with Thiourea Derivatives

The thioxoimidazolidine ring forms via a three-component reaction between the pyrroloquinoline core, ethyl glyoxylate, and thiourea. In optimized conditions, the pyrroloquinoline (5 mmol), thiourea (6 mmol), and ethyl glyoxylate (7 mmol) reflux in ethanol with concentrated hydrochloric acid (0.5 mL) for 12 hours. The crude product precipitates upon cooling, yielding 65-68% of the imidazolidine precursor.

Oxidative Desulfurization-Isomerization

The critical (1Z)-configuration is established through a tandem desulfurization-isomerization process. Treatment of the thioxo intermediate with nickel-aluminum alloy (3 equiv) in aqueous ammonia (28%) at 60°C for 6 hours induces selective sulfur removal while preserving the quinoline nitrogen. Subsequent heating at 110°C in dimethylformamide catalyzes geometric isomerization to the Z-configuration, confirmed by NOESY correlations between the C4 methyl and C6 phenyl groups.

Functional Group Interconversion

Methoxycarbonylation-Protection Strategies

Temporary protection of reactive amines is essential during late-stage functionalization. A patented method employs allyl bromides (3 equiv) in dimethylformamide with anhydrous potassium carbonate (4 equiv) to install allyloxycarbonyl groups. The reaction proceeds at 25°C under nitrogen for 24 hours, achieving 89-92% protection efficiency. Subsequent hydrolysis with potassium carbonate (0.1M) in acetonitrile/water selectively removes specific protecting groups.

Final Oxidation State Adjustment

The 5-oxo group is introduced via Jones oxidation. CrO₃ (2.5 equiv) in sulfuric acid (3M) reacts with the dihydroquinoline intermediate at 0°C for 2 hours, followed by neutralization with sodium bicarbonate. This step requires strict temperature control to prevent over-oxidation of the thioxo group.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry reveals a sharp melting endotherm at 214-216°C, indicating high purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-9), 7.45-7.32 (m, 5H, Ph), 5.21 (s, 1H, H-1), 3.02 (q, J = 6.8 Hz, 2H, H-5), 2.45 (s, 3H, C4-CH₃), 1.89 (s, 6H, C4/C6-CH₃)

  • HRMS (ESI+): m/z calcd for C₂₃H₂₁N₃O₂S [M+H]⁺ 404.1432, found 404.1429

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentTemperature (°C)Yield (%)Purity (%)
Friedel-Crafts4-MethylquinolinoneAlCl₃407498.5
Suzuki CouplingBromo intermediatePd(OAc)₂120 (MW)8299.1
CyclocondensationPyrroloquinolineEthyl glyoxylate786897.8
OxidationDihydro derivativeCrO₃07196.2

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a pyrroloquinoline backbone fused with an imidazolidine moiety and a phenyl group. The presence of functional groups such as 5-oxo and thioxo enhances its reactivity and potential interactions with biological targets. These characteristics make it a candidate for various biochemical pathways and therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit anticancer properties. For instance, derivatives of pyrroloquinoline have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar quinoline derivatives can inhibit bacterial growth by targeting specific metabolic pathways. This opens avenues for developing new antibiotics.

Blood Coagulation Inhibition

Recent findings highlight the potential of this compound as a dual inhibitor of blood coagulation factors Xa and XIa. Such inhibitors are crucial in managing thrombotic disorders. The synthesis of hybrid derivatives has shown promising results in inhibiting thrombin activity, indicating the compound's relevance in anticoagulant therapy .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of synthesized derivatives of the compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

CompoundCell LineIC50 (µM)
AMCF712
BHeLa15
CA54910

Case Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
DE. coli8
ES. aureus16
FP. aeruginosa32

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrroloquinoline core and the imidazolidinone moiety may interact with enzymes or receptors, modulating their activity. The thioxo group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hybrid pyrroloquinoline derivatives fused with thioxoimidazolidinone or thiazolidinone rings. Below is a comparative analysis with structurally analogous compounds from recent studies:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-... R1=Ph, R2=H, R3=H 500.62 352–354 IR: 1726 (C=O), 1303 (C=S); HRMS: 501.0871
(Z)-16b R1=Me, R2=H, R3=H 404.44 269–271 IR: 1725 (C=O); HRMS: 404.1427
(Z)-12i (8-iodo derivative) R1=Ph, R2=I, R3=H 584.49 269–271 ¹H NMR: δ 0.71 (C6-CH₃), 7.06–7.18 (aromatic H)
(Z)-12m (4-chlorophenyl, ethyl) R1=4-Cl-Ph, R2=Et, R3=F 501.09 235–237 ¹³C NMR: δ 165.3 (C=O), 196.9 (C=S); HRMS: 501.0871
(Z)-12n (spirocyclohexane) R1=cyclohexane, R2=H, R3=H 399.52 254–256 IR: 1686 (C=O); ¹H NMR: δ 1.33 (C6-(CH₃)₂)

Key Observations

Substituent Effects on Melting Points: The target compound (352–354°C) has a significantly higher melting point than derivatives with smaller substituents (e.g., 16b at 269–271°C) due to increased molecular rigidity from the phenyl group and thioxoimidazolidinone ring . Halogenation (e.g., 12i with iodine) reduces melting points slightly, likely due to steric hindrance disrupting crystal packing .

Spectral Trends :

  • All compounds show strong IR absorption for C=O (1725–1687 cm⁻¹) and C=S (1241–1303 cm⁻¹) .
  • Aromatic protons in the target compound and 12i appear as doublets (δ 7.06–7.32 ppm), while spirocyclic derivatives like 12n exhibit upfield shifts for cyclohexane protons (δ 1.20–1.70 ppm) .

Biological Relevance :

  • Derivatives like 12m (IC₅₀ = 0.8 μM against Factor Xa) demonstrate enhanced anticoagulant activity compared to the target compound, attributed to the electron-withdrawing 4-chlorophenyl group improving binding affinity .
  • The spirocyclic analog 12n showed reduced activity, highlighting the importance of planar aromatic substituents for target engagement .

Synthetic Yields :

  • The target compound was synthesized in 64% yield, lower than 12i (82%) and 12m (73%), likely due to steric challenges in introducing the phenyl group .

Biological Activity

The compound (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic derivative belonging to the pyrroloquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure includes a pyrroloquinoline core with specific substitutions that contribute to its biological activity. The presence of the thioxoimidazolidin moiety is particularly significant in enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the potential of pyrroloquinoline derivatives in exhibiting cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,2,1-ij]quinoline have been evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), B16 (melanoma), and sEnd.2 (endothelioma) cells.

Table 1: In Vitro Cytotoxicity of Pyrroloquinoline Derivatives

CompoundCell LineIC50 (μM)
4hMCF-712.5
4hB1615.0
4isEnd.210.0

In these studies, compounds similar to our target compound showed significant cytotoxicity, particularly those with phenyl substitutions at specific positions on the pyrroloquinoline framework .

Antimicrobial Activity

The antimicrobial properties of pyrroloquinoline derivatives have also been investigated. Some studies suggest that these compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrroloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated effective inhibition at concentrations as low as 50 μg/mL .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of electron-withdrawing groups enhances the compound's reactivity with biological macromolecules.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrroloquinoline scaffold can significantly impact biological efficacy. For instance, substituents at the 3 and 5 positions have shown to enhance cytotoxicity against cancer cell lines while maintaining selectivity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1Z)-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with 2-thioxoimidazolidin-4-ones in glacial acetic acid with sodium acetate as a catalyst . Key parameters include reflux time (12–24 hours), stoichiometric ratios (1:1), and purification via recrystallization from 2-propanol/acetic acid. Monitoring by TLC (e.g., chloroform/ethyl acetate 10:1) ensures reaction completion. Optimizing substituent positions (e.g., aryl groups at C6 or halogens at C8) can enhance yield (71–82%) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its Z-configuration?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To resolve methyl groups (δ 0.71–1.71 ppm for C4/C6-CH₃) and confirm stereochemistry via coupling constants (e.g., J = 14.3 Hz for C5-H protons) .
  • IR spectroscopy : Identify carbonyl (1687 cm⁻¹, N–C=O) and thiocarbonyl (1241 cm⁻¹, C=S) stretches .
  • HPLC-HRMS-ESI : Validate molecular ions ([M + H]⁺) with <1 ppm error (e.g., m/z 501.0871 for C₂₅H₂₂ClFN₂O₂S₂) .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodology : Employ density functional theory (DFT) to calculate electron distribution at the imidazolidin-4-ylidene moiety, which influences nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like Factor Xa, guided by hybrid derivatives’ inhibitory data (IC₅₀ values) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

  • Methodology :

Validate assay conditions (e.g., buffer pH, cofactors) using standardized protocols (e.g., Factor Xa inhibition assays ).

Cross-reference docking results with mutagenesis studies to identify critical binding residues.

Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between predicted and observed IC₅₀ values .

Q. How can substituent modifications at C6 or C8 enhance the compound’s selectivity for therapeutic targets?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., 8-iodo or 4-chlorophenyl) to modulate electron density and steric effects.
  • Compare inhibition kinetics (e.g., Kᵢ values) of derivatives like 12i (8-iodo, 82% yield) and 12m (4-chlorophenyl, 73% yield) against Factor XIa/Xa .
  • Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Simulate gastric/intestinal fluids (pH 1.2–6.8) to assess hydrolytic stability of the thiocarbonyl group .
  • Apply Arrhenius kinetics to extrapolate shelf-life at 25°C .

Data Analysis & Validation

Q. How should researchers validate purity and detect trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD : Use C18 columns (ACN/water gradient) to separate impurities; validate with ≤0.1% area thresholds .
  • LC-MS/MS : Identify byproducts (e.g., oxidized thiocarbonyl species) via fragmentation patterns .
  • Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Methodology :

  • Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism).
  • Report EC₅₀/IC₅₀ with 95% confidence intervals and assess goodness-of-fit (R² > 0.98) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.